Product packaging for 1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone(Cat. No.:)

1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11802940
M. Wt: 179.22 g/mol
InChI Key: HVXXKERVXUIJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone (CAS 1355181-94-0) is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It features a pyrrolidine ring, a common structural motif in pharmaceuticals and bioactive molecules, linked to a furan heterocycle . The furan ring is a privileged structure in medicinal chemistry, found in compounds with a range of biological activities . Similarly, pyrrolidine derivatives are frequently explored in scientific research for their potential biological properties . For instance, structurally related compounds containing the pyrrolidine ring have been investigated for their antifungal activity and other mechanistic studies . Other furan-containing molecules have been synthesized and evaluated for activities such as anti-inflammatory and antimicrobial effects . This specific structural combination makes this compound a compound of interest for research and development in chemical synthesis and as a building block for the creation of more complex molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B11802940 1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-[2-(furan-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C10H13NO2/c1-8(12)11-5-2-3-10(11)9-4-6-13-7-9/h4,6-7,10H,2-3,5H2,1H3

InChI Key

HVXXKERVXUIJSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=COC=C2

Origin of Product

United States

Relevance of Furan Containing Architectures in Biological Research.ijabbr.comijabbr.com

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another privileged scaffold in medicinal chemistry. ijabbr.comorientjchem.org It is a component of numerous natural products and synthetic compounds with a wide array of biological activities. ijabbr.comutripoli.edu.ly The interest in furan derivatives is driven by their ability to interact with various biological targets and their versatility as a building block in drug design. ijabbr.comijabbr.com

Diverse Bioactivity Profiles Associated with Furan Scaffolds.ijabbr.comnih.gov

Furan-containing compounds have been shown to exhibit a remarkable diversity of biological activities. ijabbr.comutripoli.edu.ly This broad spectrum of activity highlights the potential of the furan scaffold in the development of new therapeutic agents. ijabbr.com

Table 1: Reported Biological Activities of Furan Derivatives

Biological Activity Description
Antibacterial Effective against both Gram-positive and Gram-negative bacteria. ijabbr.comutripoli.edu.ly
Antifungal Active against various fungal species. ijabbr.comutripoli.edu.ly
Antiviral Shows inhibitory activity against a range of viruses. ijabbr.comutripoli.edu.ly
Anti-inflammatory Can modulate inflammatory pathways. ijabbr.comutripoli.edu.ly
Anticancer Exhibits cytotoxic effects against various cancer cell lines. ijabbr.comutripoli.edu.ly
Analgesic Possesses pain-relieving properties. ijabbr.com
Antidepressant & Anxiolytic Can modulate central nervous system activity. ijabbr.com

| Antioxidant | Capable of scavenging free radicals. nih.gov |

The specific activity of a furan derivative is often dependent on the nature and position of the substituents on the furan ring. ijabbr.comorientjchem.org

Furan as a Key Heterocyclic Ring in Drug Discovery Programs.ijabbr.comnih.gov

The furan scaffold is a valuable tool in drug discovery for several reasons. ijabbr.comnih.gov Its aromatic and electron-rich nature allows it to participate in various electronic interactions with biomolecules, such as π–π stacking. ijabbr.comorientjchem.org The oxygen atom in the furan ring can act as a hydrogen bond acceptor, further enhancing its ability to bind to biological targets. orientjchem.org

Furthermore, furan can be considered a bioisostere for other aromatic rings, such as benzene or thiophene. ijabbr.comorientjchem.org This means it can be used to replace these rings in known drug molecules to potentially improve properties like metabolic stability, bioavailability, and selectivity, while maintaining or enhancing biological activity. orientjchem.org The ability to easily functionalize the furan ring allows for the systematic modification of its chemical structure to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. ijabbr.com

Confluence of Pyrrolidine and Furan Moieties in Novel Chemical Entities

Overview of Furan-Pyrrolidine Hybrid Systems in Academic Research

In recent academic research, the synthesis of hybrid molecules containing both a furan and a pyrrolidine moiety has emerged as a promising strategy for the discovery of new biofunctional compounds. mdpi.com These hybrid systems are of interest due to the potential for synergistic or unique pharmacological profiles arising from the combination of the two distinct heterocyclic scaffolds. Researchers have successfully developed synthetic pathways to create novel molecules that merge a furan skeleton with a nitrogen-containing core like pyrrolidine. mdpi.com

A key focus of this research has been the biological evaluation of these new chemical entities. Studies have assessed furan-pyrrolidine hybrids for a range of in vitro biological activities. For instance, certain hybrid molecules have been investigated for their potential as anti-inflammatory, anti-arthritic, and antioxidant agents. mdpi.com The results from these investigations indicate that furan-pyrrolidine hybrids are promising candidates for further development as potential therapeutic agents. mdpi.com The synthesis of functionalized (2-furyl)-2-pyrrolidines has also been a subject of study, with cascade approaches being developed to achieve high diastereoselectivity. shareok.org This demonstrates the ongoing efforts to create structurally diverse libraries of these hybrid compounds for biological screening.

Table 1: Investigated Biological Activities of Furan-Pyrrolidine Analogs
Biological ActivityResearch FindingReference
Anti-inflammatoryInhibition of albumin denaturation values were higher than the ketoprofen standard for several hybrid compounds. mdpi.com
AntioxidantSome hybrid molecules demonstrated notable antioxidant activity compared to other synthesized compounds in the same class. mdpi.com
Anti-arthriticEvaluated as a potential therapeutic application for newly synthesized hybrids. mdpi.com

Specific Focus on N-Acetylated Pyrrolidine Architectures

The N-acetylation of the pyrrolidine ring, which introduces an ethanone (B97240) group to the nitrogen atom, is a common structural modification in medicinal chemistry. This modification can significantly influence the molecule's physicochemical properties, such as its polarity, solubility, and ability to act as a hydrogen bond acceptor. These changes, in turn, can affect the compound's pharmacokinetic profile and its interaction with biological targets. The N-acetyl group can impact the basicity of the pyrrolidine nitrogen, a factor that can be crucial for molecular interactions and organocatalytic activity. nih.gov

N-acetylated pyrrolidine derivatives have been explored for a variety of therapeutic applications. The structural flexibility of the pyrrolidine scaffold allows for the synthesis of derivatives with targeted bioactivity, and N-acetylation is one of the tools used to fine-tune these properties. researchgate.net The pyrrolidine ring is a key component in racetam compounds, which are known for their cognitive-enhancing effects. wikipedia.org While the broader class of N-substituted pyrrolidines has been investigated as potent inhibitors of monoamine transporters, the specific impact of the N-acetyl group is a subject of detailed structure-activity relationship (SAR) studies in various compound series. nih.gov The synthesis and biological evaluation of molecules incorporating the N-acetylpyrrolidine moiety continue to be an active area of research, aiming to develop novel therapeutic agents.

Research Aims and Scope for this compound

The specific research aims for this compound are centered on exploring its potential as a novel bioactive compound. Drawing from the established biological activities of related furan-pyrrolidine hybrid systems, the primary objective is to synthesize and characterize this specific molecule and to evaluate its pharmacological profile. The scope of research for this compound would likely involve a multi-faceted investigation into its chemical and biological properties.

A central aim is to determine the potential therapeutic applications of this compound. Based on studies of analogous compounds, initial research would likely focus on screening for anti-inflammatory and antioxidant activities. mdpi.com The research would seek to understand how the specific combination of the furan-3-yl group, the pyrrolidine ring, and the N-acetyl moiety contributes to its biological activity. Structure-activity relationship (SAR) studies would form a crucial part of the research scope, comparing the activity of this compound with other furan-pyrrolidine analogs to identify key structural features responsible for any observed effects. This would involve synthesizing and testing related compounds with variations in the substitution pattern on either the furan or the pyrrolidine ring. The ultimate goal of such research would be to assess the potential of this compound as a lead molecule for the development of new therapeutic agents.

Table 2: Potential Research Focus for this compound
Area of InvestigationRationale and Scope
Synthesis and CharacterizationDevelopment of an efficient synthetic route and full characterization of the molecule's structure and physicochemical properties.
In Vitro Biological ScreeningInitial screening for a range of biological activities, with a primary focus on anti-inflammatory and antioxidant potential based on data from analogous compounds. mdpi.com
Structure-Activity Relationship (SAR) StudiesSystematic modification of the molecular structure to understand the relationship between chemical structure and biological activity, guiding the design of more potent and selective analogs.

Strategies for Pyrrolidine Ring Construction and Functionalization

The pyrrolidine ring is a prevalent scaffold in a vast number of biologically active natural products and pharmaceutical agents. nih.gov Its synthesis and functionalization are therefore of significant interest in organic chemistry.

Approaches to 2-Substituted Pyrrolidine Synthesis

The construction of the 2-substituted pyrrolidine core can be achieved through a variety of synthetic routes. Classical methods often involve the cyclization of linear precursors. For instance, the reaction of carbonyl compounds with 3-chloropropylamine (B7771022) can yield 2-substituted pyrrolidines. youtube.com Another prominent strategy is the [3+2] cycloaddition reaction of azomethine ylides with alkenes, which directly furnishes the pyrrolidine ring with a high degree of control over stereochemistry. nih.govresearchgate.net

Modern synthetic methods have expanded the toolkit for accessing 2-substituted pyrrolidines. Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl or aryl bromides provide a direct route to N-aryl-2-allyl or N-aryl-2-benzyl pyrrolidines, respectively. researchgate.netnih.gov Furthermore, copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates offers a pathway to 2-arylpyrrolidines. stackexchange.com

Reductive amination of diketones with anilines, catalyzed by iridium complexes, presents a practical method for the synthesis of N-aryl-substituted pyrrolidines via a transfer hydrogenation process. wikipedia.org Additionally, iron-catalyzed intermolecular sp³ C-H amination using aryl azides provides a means for the direct functionalization of the pyrrolidine ring. youtube.com

Stereoselective Synthesis of Pyrrolidine Enantiomers

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Several stereoselective methods for the synthesis of 2-substituted pyrrolidines have been developed. Biocatalytic approaches, such as the use of transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones, often with high enantiomeric excess. nih.gov

Asymmetric [3+2] cycloaddition reactions, often catalyzed by metal complexes or organocatalysts, are widely used to generate enantiomerically enriched pyrrolidines. nih.govresearchgate.net Moreover, stereoselective C-H activation strategies have been employed for the synthesis of specific stereoisomers of substituted pyrrolidines. libretexts.org For instance, the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been achieved utilizing a C(sp³)-H activation strategy. libretexts.org The choice of chiral starting materials, such as derivatives of proline or other chiral pool compounds, also provides a reliable route to enantiomerically pure pyrrolidines. dntb.gov.uaresearchgate.net

Introduction of the Furan Moiety at the Pyrrolidine C-2 Position

The introduction of a furan ring at the C-2 position of the pyrrolidine scaffold is a key step in the synthesis of this compound. This can be accomplished through various cross-coupling reactions or by employing furan-containing precursors in the pyrrolidine ring synthesis.

Coupling Reactions for Furan-Pyrrolidine Linkage Formation

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds between aromatic and heterocyclic systems. The Suzuki-Miyaura coupling, which utilizes a boronic acid and an organic halide, is a widely used method. researchgate.netnih.govlibretexts.orgdntb.gov.uabeilstein-journals.orgresearchgate.net In the context of synthesizing 2-(furan-3-yl)pyrrolidine (B1461735), this would typically involve the reaction of a 2-halopyrrolidine derivative (e.g., N-protected 2-bromopyrrolidine) with furan-3-boronic acid in the presence of a palladium catalyst and a base.

The Negishi coupling, which employs an organozinc reagent, offers another viable route. nih.gov A 3-furylzinc halide could be coupled with a suitable 2-electrophilic pyrrolidine derivative. Similarly, the Stille coupling, which uses organotin reagents, could also be employed for this transformation. The choice of a specific cross-coupling reaction often depends on the functional group tolerance, availability of starting materials, and desired reaction conditions.

The following table summarizes some common cross-coupling reactions that could be adapted for the synthesis of the 2-(furan-3-yl)pyrrolidine core.

Coupling ReactionOrganometallic ReagentElectrophileCatalyst System (Typical)
Suzuki-Miyaura Furan-3-boronic acid2-Halopyrrolidine derivativePd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃)
Negishi 3-Furylzinc halide2-Halopyrrolidine derivativePd(0) or Ni(0) catalyst
Stille 3-Stannylfuran2-Halopyrrolidine derivativePd(0) catalyst

Synthetic Routes Involving Furan-3-yl Precursors

An alternative strategy involves the incorporation of the furan-3-yl moiety from the outset of the pyrrolidine synthesis. This could be achieved by using a furan-3-yl substituted aldehyde or ketone in a reaction that forms the pyrrolidine ring. For example, a furan-3-carbaldehyde could be used in a multi-component reaction, such as a [3+2] cycloaddition with an azomethine ylide precursor and an alkene, to construct the desired 2-(furan-3-yl)pyrrolidine framework directly.

N-Acetylation of the Pyrrolidine Nitrogen

The final step in the synthesis of this compound is the acetylation of the secondary amine of the pyrrolidine ring. This is a common transformation and can be achieved using standard acylation conditions.

The most frequently used reagents for N-acetylation are acetyl chloride and acetic anhydride (B1165640). youtube.comstackexchange.comnih.govnih.gov The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid). Common bases include tertiary amines such as triethylamine (B128534) or pyridine. stackexchange.comnih.gov 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction, particularly when less reactive amines or acylating agents are employed. stackexchange.com

A typical procedure involves dissolving the 2-(furan-3-yl)pyrrolidine in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), adding the base, and then introducing the acetylating agent, often at a reduced temperature to control the reaction's exothermicity. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

The following table outlines common reagents and conditions for N-acetylation.

Acetylating AgentBaseCatalyst (Optional)Solvent
Acetyl ChlorideTriethylamine, PyridineDMAPDichloromethane (DCM), Tetrahydrofuran (THF)
Acetic AnhydridePyridine, TriethylamineDMAPDichloromethane (DCM), Pyridine

More recently, greener and safer methods for N-acetylation have been developed, such as using acetonitrile (B52724) as the acetylating agent in a continuous-flow system with an alumina (B75360) catalyst.

General Methods for Amide Formation on Heterocyclic Amines

The formation of an amide bond on a heterocyclic amine, such as the pyrrolidine nitrogen in the target molecule, is a fundamental transformation in organic synthesis. The reactivity of the amine and the desired selectivity of the reaction dictate the choice of method.

A variety of methods have been developed for the N-acylation of less reactive nitrogen-containing heterocyclic compounds. asiaresearchnews.com One effective one-pot reaction utilizes 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst with di-tert-butyl dicarbonate (B1257347) (Boc2O) to facilitate the amide bond formation between low-reactivity heterocycles and carboxylic acids. asiaresearchnews.com This approach has demonstrated high yields for over 120 amide compounds, with more than 85% yield for 104 of them. asiaresearchnews.com

For ortho-substituted amines, a transition-metal-free decarboxylative amidation with α-oxocarboxylic acids provides a pathway to amides that can then undergo intramolecular cyclizations to form various N-heterocycles. rsc.org Kinetic studies of amide bond formation between benzoic acid and benzylamine (B48309) have been accelerated by the use of a tricyclic receptor that binds both the carboxylic acid and the amine. oup.com

Enzymatic methods are also gaining traction for their high selectivity and efficiency, which can help to reduce the generation of byproducts. nih.gov Carboxylic acid reductases (CARs), for instance, can be engineered to catalyze the formation of amides, including those involving N-heterocycles like piperidine (B6355638) and piperazine, from a wide range of substrates. nih.gov

The stability of the amide bond is a key feature, arising from resonance that imparts a double-bond character to the C-N bond. researchgate.net Amide-containing molecules also exhibit versatility due to their ability to act as both hydrogen-bond acceptors and donors. researchgate.net

Reagent/CatalystSubstratesKey Features
DMAPO / Boc2OLow-reactivity N-heterocycles, Carboxylic acidsOne-pot reaction, high yields. asiaresearchnews.com
K2S2O8ortho-Substituted amines, α-Oxocarboxylic acidsTransition-metal-free, allows for subsequent cyclizations. rsc.org
Tricyclic ReceptorBenzoic acid, BenzylamineAccelerates amide bond formation. oup.com
Engineered CARsN-heterocycles, Carboxylic acidsHigh selectivity and efficiency, enzymatic method. nih.gov

Chemo- and Regioselective Acetylation Protocols

Achieving chemo- and regioselectivity during the acetylation of molecules with multiple functional groups is crucial. In the context of synthesizing this compound, this involves the selective acetylation of the secondary amine of the pyrrolidine ring without affecting other potentially reactive sites.

A green approach to chemoselective N-acetylation of amines utilizes a catalytic amount of zinc acetate (B1210297) in acetic acid under microwave irradiation. researchgate.net This method is rapid, efficient, and environmentally friendly, avoiding the need for other solvents. researchgate.net It has been shown to be selective for amines in the presence of phenols, thiols, acids, and alcohols. researchgate.net

Another sustainable method involves a continuous-flow acetylation reaction using acetonitrile as the acetylating agent and alumina as a catalyst. nih.gov This process is time and cost-efficient and uses a milder reagent than conventional methods that employ acetic anhydride or acetyl chloride, which are irritants and can be genotoxic. nih.gov

For more complex systems like native proteins, a method for chemo- and regioselective lysine (B10760008) modification has been developed using a sulfonyl acrylate (B77674) reagent. acs.org This reaction is highly selective for the most nucleophilic lysine residue, proceeding with complete chemo- and regioselectivity at a near-neutral pH. acs.org Furthermore, an amide formation reaction using primary amines and potassium acyltrifluoroborates, promoted by simple chlorinating agents in water, shows high tolerance for other functional groups such as alcohols and carboxylic acids, and even secondary amines. nih.gov

MethodAcetylating Agent/CatalystKey Features
Microwave-assisted N-acetylationZinc acetate / Acetic acidGreen, rapid, solvent-free, chemoselective for amines. researchgate.net
Continuous-flow acetylationAcetonitrile / AluminaSustainable, uses mild reagents, time and cost-efficient. nih.gov
Lysine modificationSulfonyl acrylateHighly chemo- and regioselective for specific amine sites. acs.org
Acylation with acyltrifluoroboratesPotassium acyltrifluoroborates / Chlorinating agentProceeds in water, tolerates various functional groups. nih.gov

Advanced Synthetic Methodologies

The construction of the core heterocyclic structures, pyrrolidine and furan, can be achieved through various advanced synthetic strategies, including catalytic approaches and methods guided by the principles of green chemistry.

Catalytic Approaches in Pyrrolidine and Furan Synthesis

Pyrrolidine Synthesis:

The synthesis of the pyrrolidine ring is a well-established area with numerous catalytic methods. nih.gov Chiral pyrrolidines, which are important in organocatalysis, can be synthesized through various asymmetric approaches. nih.govbohrium.com Industrially, pyrrolidine is produced by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) over a cobalt- and nickel-oxide catalyst. wikipedia.org

In the laboratory, catalytic methods offer diverse routes. For instance, a Cp*Ir complex catalyzes the N-heterocyclization of primary amines with diols to produce a variety of cyclic amines, including pyrrolidines, in good to excellent yields. organic-chemistry.org Dirhodium catalysts can facilitate the intramolecular insertion of nitrenes into sp3 C-H bonds to yield N-unprotected pyrrolidines. organic-chemistry.org Furthermore, the dehydrogenation of readily available pyrrolidines using a B(C6F5)3 catalyst provides a direct route to pyrroles, showcasing the synthetic relationship between these two heterocycles. nih.gov

Furan Synthesis:

The synthesis of the furan ring can be accomplished through several catalytic strategies. mdpi.com A classic method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org Modern variations of this reaction include microwave-assisted protocols and the use of trifluoroacetic acid as a catalyst. organic-chemistry.org

Metal-free catalytic methods for furan synthesis are also being developed. nih.gov For example, a base-catalyzed reaction of α-hydroxy ketones and cyano compounds can produce tetrasubstituted furans. nih.gov Phosphine catalysis enables the synthesis of highly functionalized furans through intramolecular Wittig-type reactions. organic-chemistry.orgacs.org Additionally, gold and copper catalysts have been used in one-pot, three-step reaction cascades to generate di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org

HeterocycleCatalytic MethodKey Features
PyrrolidineCp*Ir complexN-heterocyclization of primary amines and diols. organic-chemistry.org
PyrrolidineDirhodium catalysisIntramolecular nitrene insertion into C-H bonds. organic-chemistry.org
FuranPaal-Knorr SynthesisAcid-catalyzed cyclization of 1,4-dicarbonyls. organic-chemistry.org
FuranPhosphine catalysisIntramolecular Wittig-type reactions. organic-chemistry.orgacs.org
FuranGold and Copper catalysisOne-pot, multi-step cascade reactions. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.com This involves reducing waste, using less hazardous chemicals, and improving energy efficiency. numberanalytics.com

Microwave-assisted synthesis is a prominent green technique that can significantly reduce reaction times from hours to minutes. researchgate.net This method, often performed under solvent-free conditions or with reactants immobilized on a solid support, has been successfully used for the synthesis of various heterocycles. rasayanjournal.co.in

Ball milling is another eco-friendly mechanical technique that avoids the use of solvents by using mechanical force to initiate reactions. tandfonline.com This method has been shown to be efficient for synthesizing a variety of heterocyclic compounds in good yields and high purity. tandfonline.com

The use of renewable feedstocks, such as biomass-derived materials, and alternative solvents like ionic liquids and water, are also key aspects of green heterocyclic synthesis. numberanalytics.com These approaches not only reduce the environmental footprint but can also enhance the safety and efficiency of the synthetic processes. researchgate.netnih.gov

Green Chemistry PrincipleApplication in Heterocyclic SynthesisExamples
Energy Efficiency Microwave-assisted synthesisRapid synthesis of triazoles and benzimidazoles. rasayanjournal.co.in
Safer Solvents and Auxiliaries Solvent-free reactions, Ball millingSynthesis of various heterocycles without bulk solvents. rasayanjournal.co.intandfonline.com
Use of Renewable Feedstocks Biomass-derived starting materialsSynthesis of furans from aldoses. mdpi.com
Catalysis Use of catalysts to reduce energy and reagent useVarious catalytic methods for pyrrolidine and furan synthesis. nih.govorganic-chemistry.org

Influence of Furan Ring Substitution and Orientation on Biological Activity

The furan ring, an aromatic heterocycle, serves as a crucial pharmacophoric element in many biologically active compounds. ijabbr.comijabbr.comresearchgate.net Its orientation and substitution pattern can significantly modulate the interaction of a molecule with its biological target.

Positional Isomerism of Furan Attachment (e.g., Furan-2-yl vs. Furan-3-yl)

The point of attachment of the furan ring to the pyrrolidine core is a critical determinant of biological activity. The positional isomers, furan-2-yl and furan-3-yl, present different spatial arrangements of the furan's oxygen atom and aromatic system, which can lead to distinct interactions with a target protein.

Role of Substituents on the Furan Moiety in Ligand-Target Interactions

The introduction of substituents onto the furan ring offers a powerful means to fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. acs.org The nature and position of these substituents can dictate the types of interactions formed with the target, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. nih.gov

For example, studies on furan derivatives have shown that the presence of specific substituents can dramatically alter their biological profiles. researchgate.netdergipark.org.tr In one study, the addition of a phenyl ring to a furan-containing structure was found to increase antibacterial activity. dergipark.org.tr Another investigation into 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors revealed that substitutions on an associated phenyl ring, which can be considered an extension of the furan moiety's influence, significantly altered inhibitory concentrations. nih.gov For instance, placing a nitro group at the ortho position of an adjacent phenyl ring was a key feature in some of the most active compounds. nih.gov

The following table summarizes the effect of substituents on a related furan-containing scaffold, highlighting the sensitivity of biological activity to structural modifications.

Compound IDA-Ring Substituent (ortho)B-Ring Substituent (para)IC50 (µM)
iST2-1a-CO2H-219.65
iST2-1b-CONH2-167.2
3co-nitroN,N-dimethylaniline5-7
4ao-nitropyrrolidine5-7
4bo-nitropiperidine5-7
9ao-nitromethyl ester5-7
10o-nitrocarboxylic acidReduced Activity

Data adapted from a study on 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, illustrating the impact of furan-proximal substitutions. nih.gov

Impact of Pyrrolidine Ring Substitution and Configuration on Biological Profiles

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery due to its three-dimensional structure and the stereochemical possibilities it presents. nih.govresearchgate.net

Stereochemical Considerations at the C-2 Position of Pyrrolidine

The C-2 position of the pyrrolidine ring, being adjacent to the nitrogen atom and the point of attachment for the furan-3-yl group, is a critical chiral center. The absolute configuration (R or S) at this position can profoundly influence the biological activity of the molecule. nih.govmdpi.com This is because the spatial orientation of the furan-3-yl group relative to the pyrrolidine ring determines how the molecule fits into the binding site of a biological target.

Enantiomers often exhibit different pharmacological properties, with one being significantly more active than the other. nih.gov This stereoselectivity is a common feature in drug-receptor interactions. nih.gov For instance, in a study of pyrrolidine derivatives, the stereochemistry at different positions was found to be a key factor in their inhibitory properties. nih.gov While specific data on the C-2 stereochemistry of this compound is not detailed in the provided results, the general principle of stereospecificity in pyrrolidine-containing drugs is a well-documented phenomenon. nih.govmdpi.com

Conformational Flexibility of the Pyrrolidine Ring and its Pharmacological Implications

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.netresearchgate.net This conformational flexibility, also known as "pseudorotation," allows the molecule to adopt a low-energy conformation that is optimal for binding to a specific biological target. nih.govresearchgate.net

Substituents on the pyrrolidine ring can influence and even lock the ring into a preferred conformation. researchgate.net For example, the presence of a substituent at the C-4 position can favor either an exo or endo pucker, which in turn affects the spatial disposition of other substituents. nih.gov This conformational control is a key strategy in drug design to enhance binding affinity and efficacy. researchgate.net Fluorine substitution, for instance, has been shown to induce significant conformational changes in the pyrrolidine ring, impacting the biological roles of modified peptides and proteins. beilstein-journals.org The ability of the pyrrolidine ring to explore different conformational spaces is a significant advantage in the design of novel bioactive compounds. nih.gov

Molecular Mechanisms of Action and Biological Target Engagement

Enzyme Inhibition Potentials of N-Acetylpyrrolidine Derivatives

The N-acetylpyrrolidine core is a key pharmacophore found in numerous biologically active compounds. Its derivatives have been investigated for their ability to inhibit several key enzymes involved in metabolic and neurological pathways.

Inhibition of Glycoside Hydrolases (e.g., α-Glucosidase, α-Amylase)

Derivatives of N-acetylpyrrolidine have demonstrated notable inhibitory effects against carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are crucial targets in the management of type 2 diabetes mellitus. nih.govnih.gov For instance, studies on N-substituted-2-acetylpyrrolidine compounds, specifically N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine, have confirmed their potential to inhibit these enzymes. nih.govresearchgate.net Both compounds showed the highest inhibitory potential against α-glucosidase, with IC50 values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM, respectively. nih.govresearchgate.netnih.gov

Kinetic studies are crucial for understanding the precise mechanism by which an inhibitor interacts with an enzyme. For the N-acetylpyrrolidine derivatives studied, the mode of inhibition against both α-glucosidase and α-amylase was determined to be mixed-type inhibition. nih.govnih.govnih.gov This type of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, though with different affinities. This dual binding capability affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.

In mixed-type inhibition, the inhibitor's binding affinity for the free enzyme (Ki) versus the enzyme-substrate complex (Ki') determines its primary mode of action. For the investigated N-acetylpyrrolidine derivatives, kinetic analysis revealed that the inhibition constant for the free enzyme (Ki) was lower than the inhibition constant for the enzyme-substrate complex (Ki'). nih.govnih.govnih.gov This indicates that these compounds have a higher affinity for and are more likely to bind with the free enzyme rather than the enzyme-substrate complex to exert their inhibitory effect. nih.govnih.govnih.gov

Inhibitory Activity of N-Acetylpyrrolidine Derivatives Against Glycoside Hydrolases

CompoundTarget EnzymeIC50 (mM)Inhibition TypeBinding Preference
N-(benzyl)-2-acetylpyrrolidineα-Glucosidase0.52 ± 0.02MixedPrefers free enzyme (Ki < Ki')
N-(tosyl)-2-acetylpyrrolidineα-Glucosidase1.64 ± 0.08MixedPrefers free enzyme (Ki < Ki')
N-(benzyl)-2-acetylpyrrolidineα-AmylaseData not specifiedMixedPrefers free enzyme (Ki < Ki')
N-(tosyl)-2-acetylpyrrolidineα-AmylaseData not specifiedMixedPrefers free enzyme (Ki < Ki')

Exploration of Other Enzyme Targets (e.g., Acetylcholinesterase, Dipeptidyl Peptidase IV)

The therapeutic potential of pyrrolidine-containing scaffolds extends beyond glycoside hydrolases. The pyrrolidine (B122466) motif is a cornerstone in the design of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), another key target in diabetes treatment. nih.govresearchgate.netnih.gov DPP-IV inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which regulate insulin (B600854) secretion. The development of pyrrolidine-constrained phenethylamines as potent and selective DPP-IV inhibitors highlights the importance of this scaffold in enzyme-targeted drug design. nih.govnih.gov

Furthermore, related structures have been explored for their neurological activity. Oxopyrrolidine derivatives have been noted for their potential as acetylcholinesterase inhibitors, a strategy used in the management of Alzheimer's disease. nih.gov In a related context, research into 1,3-diaryl-pyrrole derivatives identified compounds that selectively inhibit butyrylcholinesterase over acetylcholinesterase, with a mixed competitive mode of inhibition. This suggests that the broader pyrrolidine/pyrrole scaffold is amenable to modification to achieve selectivity for different cholinesterase enzymes.

Receptor Interaction Studies for Furan-Pyrrolidine Scaffolds

The combination of a furan (B31954) ring and a pyrrolidine core creates a distinct chemical scaffold that has been investigated for its ability to modulate specific receptor signaling pathways, particularly those involved in immune regulation.

Investigation of ST2 Receptor Modulation

The ST2 receptor (also known as Interleukin-1 receptor-like 1) and its ligand, Interleukin-33 (IL-33), form a critical signaling axis in the immune system, particularly in mediating type 2 inflammatory responses. nih.gov The soluble form of the receptor, sST2, acts as a decoy that sequesters IL-33, and elevated levels of sST2 are a prognostic biomarker in inflammatory conditions like graft-versus-host disease (GVHD). nih.gov

Recent research has identified furan-pyrrolidine based structures as small-molecule inhibitors of the ST2 receptor. nih.govnih.gov A high-throughput screening campaign led to the discovery of a first-in-class small-molecule ST2 inhibitor, iST2-1, which features a 1-(Furan-2-ylmethyl)pyrrolidine core. nih.gov Structure-activity relationship studies on these furanylmethylpyrrolidine-based inhibitors have led to compounds with improved potency in disrupting the ST2/IL-33 interaction. nih.govnih.gov These inhibitors have been shown to decrease the proliferation of CD4+ and CD8+ T cells while increasing the regulatory T cell population in vitro, demonstrating their potential to modulate the alloreactive immune response. nih.govnih.gov The mechanism involves inhibiting the ST2/IL-33 axis, which can reduce levels of soluble sST2 and alleviate the pro-inflammatory signaling cascade. nih.gov

Ligand Binding to Other Membrane Receptors (e.g., Kappa-type Opioid Receptor for Related Compounds)

The kappa-opioid receptor (KOR), a G protein-coupled receptor, is a key target in the central nervous system for mediating pain, addiction, and mood. nih.govwikipedia.org While direct binding data for 1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone is not extensively documented, the study of related compounds containing a furan moiety provides valuable insights.

The neoclerodane diterpene Salvinorin A, which contains a furan ring, is a potent KOR agonist. nih.gov Research into synthetic analogs of Salvinorin A, where the furan ring is modified, helps to understand its role in KOR binding. nih.gov For instance, nalfurafine (B1239173), an antipruritic drug, is a KOR agonist that features a furan-3-yl group. Studies on nalfurafine analogs indicate that specific structural features, such as the orientation of a hydroxyl group, can influence whether the compound's signaling is G-protein-biased, which is a desirable trait for developing novel opioids with fewer side effects. nih.gov Designing biased ligands for the KOR that primarily signal through the G protein pathway is a strategy aimed at creating safer analgesic therapeutics. unc.edu The structural similarity of the furan group in these compounds to that in this compound suggests a potential, though yet unconfirmed, interaction with the kappa-opioid receptor.

Antimicrobial Activity and Proposed Mechanisms

Compounds containing furan and pyrrolidine rings have demonstrated notable antimicrobial properties. These activities are critical in the search for new therapeutic agents to combat resistant pathogens.

Antibacterial Effects Against Specific Microbial Strains

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown inhibitory effects against both Gram-negative and Gram-positive bacteria. mdpi.comresearchgate.net Specifically, these compounds have been found to suppress the growth of Escherichia coli and Staphylococcus aureus. mdpi.comresearchgate.net The minimum inhibitory concentration (MIC) for most of these furan derivatives against S. aureus was determined to be 128 µg/mL. mdpi.com Similarly, hybrids incorporating quinolone and imidazole (B134444) moieties, some of which are structurally related through their heterocyclic nature, have exhibited potent antibacterial activity against strains like P. aeruginosa. nih.gov The broad-spectrum potential of plant-derived essential oils containing furanoid and other compounds has also been noted against bacteria such as Salmonella, E. coli, P. aeruginosa, and S. aureus. nih.gov

Table 1: Antibacterial Activity of Related Furan and Pyrrolidine Derivatives

Compound Class Bacterial Strain Activity/Measurement Reference
3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives Staphylococcus aureus MIC: 128 µg/mL mdpi.com
3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives Escherichia coli Growth suppression mdpi.comresearchgate.net

Antifungal Activities

The antifungal potential of furan-containing compounds is well-documented. Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid demonstrate significant activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.comresearchgate.net Furthermore, various nitrofuran derivatives have been synthesized and tested against a range of fungal species, showing potent inhibitory activity. mdpi.com For example, certain nitrofuran compounds exhibit minimal inhibitory concentrations (MIC90) as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. mdpi.com Other related heterocyclic structures, such as aminothioxanthones and triazole derivatives, have also shown broad-spectrum antifungal effects against clinically relevant fungi, including Aspergillus fumigatus and Trichophyton rubrum. nih.govnih.gov

Table 2: Antifungal Activity of Related Furan Derivatives

Compound Class Fungal Strain Activity/Measurement Reference
3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives Candida albicans Good activity at 64 µg/mL mdpi.comresearchgate.net
Nitrofuran Derivative (Compound 11) Histoplasma capsulatum MIC90: 0.48 µg/mL mdpi.com
Nitrofuran Derivatives (Compounds 3 and 9) Paracoccidioides brasiliensis MIC90: 0.48 µg/mL mdpi.com

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidant capabilities are a significant area of investigation for many chemical compounds due to their potential to mitigate oxidative stress, which is implicated in numerous diseases.

In Vitro Radical Scavenging Assays (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds. mdpi.comresearchgate.net The principle of this assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. nih.gov

Studies on derivatives of pyrrolidin-2-one have revealed that many compounds in this class possess potent to moderate antioxidant activity, as demonstrated by the DPPH method. researchgate.net Similarly, other heterocyclic compounds, such as certain triazole derivatives, have shown promising antioxidant activity with significant DPPH radical scavenging percentages. mdpi.com For instance, compounds 3g and 3h in one study displayed DPPH radical scavenging of 70.6% and 73.5%, respectively, at a concentration of 10 µM, which is comparable to the standard antioxidant Trolox. mdpi.com The antioxidant properties of some pyrrolidin-2-one derivatives have been linked to their ability to mitigate conditions exacerbated by oxidative stress. researchgate.net

Table 3: DPPH Radical Scavenging Activity of Related Heterocyclic Compounds

Compound Concentration (µM) % DPPH Radical Scavenging Reference
Compound 3g (a triazolyl-quinolin-2(1H)-one) 10 70.6% mdpi.com
Compound 3h (a triazolyl-quinolin-2(1H)-one) 10 73.5% mdpi.com

Mechanistic Insights into Antioxidant Activity

The antioxidant potential of a chemical compound is intrinsically linked to its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage and various pathological conditions. The antioxidant activity of this compound is likely to be a composite of the functionalities of its furan and pyrrolidine rings.

The furan nucleus, a five-membered aromatic ring containing an oxygen atom, is a recognized pharmacophore with established antioxidant properties nih.govutripoli.edu.ly. The antioxidant action of furan derivatives is often attributed to their ability to quench free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms researchgate.net. The lone pair of electrons on the oxygen atom in the furan ring can participate in delocalization, stabilizing the molecule and influencing its reactivity towards radicals. Studies on various furan-containing compounds have shown that the presence of the furan ring is critical for their ability to scavenge free radicals effectively researchgate.net. The specific position of the substituent on the furan ring, in this case, the pyrrolidine group at the 3-position, as well as the acetyl group on the pyrrolidine nitrogen, would modulate this activity.

A study on the structurally related compound, Furan-2-yl(pyrrolidin-1-yl)methanone, which shares the furan and pyrrolidine rings but with a different substitution pattern, demonstrated antioxidant activity mdpi.com. This suggests that the combination of these two rings can indeed lead to antioxidant effects. The antioxidant mechanism for such compounds is likely to involve the furan ring acting as the primary radical scavenger, with the pyrrolidine component influencing the molecule's solubility, stability, and ability to reach and interact with specific cellular compartments or enzymes.

Detailed research findings on the specific biological targets of this compound in the context of antioxidant activity are not yet available. However, based on the known mechanisms of similar compounds, potential targets could include enzymes involved in the oxidative stress response, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidases. The compound could potentially modulate the activity of these enzymes or act as a direct scavenger of free radicals, thus protecting cellular components from oxidative damage.

Table 1: Summary of Potential Antioxidant Mechanisms

MoietyPotential MechanismSupporting Evidence
Furan Ring Hydrogen Atom Transfer (HAT)The furan ring can donate a hydrogen atom to a free radical, thereby neutralizing it. This is a common mechanism for phenolic and other aromatic antioxidants. researchgate.net
Single Electron Transfer (SET)The furan ring can donate an electron to a radical, converting it to an anion which is then typically protonated by the solvent. researchgate.net
Pyrrolidine Ring Modulation of Physicochemical PropertiesThe pyrrolidine ring can affect the solubility, lipophilicity, and steric hindrance of the molecule, which in turn influences its access to and interaction with biological targets. nih.gov
Influence on Electronic PropertiesThe nitrogen atom and its substituent (acetyl group) can alter the electron distribution of the entire molecule, potentially affecting the reactivity of the furan ring.
Combined Structure Synergistic EffectsThe combination of the furan and pyrrolidine rings may lead to enhanced antioxidant activity compared to the individual moieties, as seen in structurally related compounds. mdpi.com

Further empirical studies, including in vitro assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and cellular antioxidant assays, are necessary to fully elucidate the specific molecular mechanisms and biological targets of this compound and to quantify its antioxidant potential.

Computational and Theoretical Studies in the Research of 1 2 Furan 3 Yl Pyrrolidin 1 Yl Ethanone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Elucidation of Binding Modes and Key Intermolecular Interactions

Future molecular docking studies on 1-(2-(furan-3-yl)pyrrolidin-1-yl)ethanone would be crucial to visualize how it might interact with various biological targets, such as enzymes or receptors. These simulations could identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that would stabilize the ligand-target complex. The furan (B31954) ring's oxygen atom and the ethanone's carbonyl group could potentially act as hydrogen bond acceptors, while the pyrrolidine (B122466) and furan rings could engage in hydrophobic interactions.

Prediction of Binding Affinities and Conformational Preferences

A primary goal of molecular docking is to predict the binding affinity of a ligand for a target. This is often expressed as a docking score or an estimated binding energy. Lower binding energies typically suggest a more stable complex and potentially higher potency. Such studies would also reveal the most likely conformation, or three-dimensional shape, the molecule adopts when interacting with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

Development of Predictive Models for Biological Activity

Should a series of analogues of this compound be synthesized and tested for a specific biological activity, QSAR modeling could be employed. This would involve developing a statistical model that could predict the activity of new, unsynthesized compounds based on their structural features.

Identification of Physicochemical Descriptors Correlating with Activity

A key aspect of QSAR is the identification of physicochemical descriptors that are correlated with biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Identifying these correlations for a series of compounds related to this compound would provide valuable insights for designing more potent molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or bound to a target, would allow researchers to study its flexibility, conformational changes, and the stability of its interactions. This can reveal dynamic aspects of binding that are not captured by static docking models.

As the scientific community continues to explore novel chemical structures, it is possible that computational and theoretical studies on this compound will be undertaken. Such research would be invaluable for unlocking its potential therapeutic applications.

Analysis of Dynamic Behavior of the Compound and its Target

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to understand the dynamic nature of a molecule and its interactions with biological targets over time. For a compound like this compound, MD simulations would be crucial in elucidating its structural flexibility and how it might bind to a protein's active site.

Researchers would typically begin by constructing a three-dimensional model of the compound and its potential protein target. The dynamic behavior is then simulated by solving Newton's equations of motion for the atoms in the system. This allows for the observation of conformational changes, the stability of the compound-protein complex, and the specific interactions that maintain the binding, such as hydrogen bonds and hydrophobic interactions.

For instance, studies on serotonin (B10506) N-acetyltransferase (SNAT), an enzyme that also binds acetyl-containing compounds, have utilized MD simulations to propose a catalytic mechanism. nih.gov Similar simulations for this compound would involve placing it within the active site of a hypothesized target receptor. The simulation would reveal how the furan and pyrrolidine rings orient themselves and how the ethanone (B97240) group might participate in binding. The flexibility of the pyrrolidine ring and the rotational freedom around the bond connecting it to the furan ring would be of particular interest, as these factors determine the molecule's ability to adapt to the shape of the binding pocket.

Conformational Analysis in Solution and Protein-Bound States

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Both the furan and pyrrolidine rings in this compound are known to be flexible. Computational methods, such as quantum mechanics calculations and molecular mechanics, are employed to determine the most stable conformations of the molecule in different environments.

In solution, the compound will exist as an ensemble of different conformers in equilibrium. Computational conformational analysis can predict the relative energies of these conformers. For example, studies on pyrrolidine enamines have shown that different puckering conformations of the pyrrolidine ring and rotation around the N-C bond lead to several stable structures with small energy differences. researchgate.net Similarly, furanoside rings are also known to be flexible and can adopt a wide range of conformations. nih.gov

When bound to a protein, the molecule is likely to adopt a single, low-energy conformation that maximizes favorable interactions with the receptor. By comparing the conformational preferences in solution versus the protein-bound state, researchers can understand the energetic cost of binding and the specific shape required for biological activity. This knowledge is invaluable for the rational design of more potent and selective analogs.

In Silico ADMET Profiling and Ligand Efficiency Metrics

Beyond understanding the interaction of a compound with its target, it is crucial to assess its potential as a drug candidate. In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, as well as its drug-likeness.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

Various software platforms, such as SwissADME, PreADMET, and others, utilize quantitative structure-property relationship (QSPR) models to predict ADMET parameters based on the chemical structure of a compound. researchgate.netnih.govmdpi.com For this compound, these tools could provide valuable preliminary data on its pharmacokinetic profile.

Key predicted properties would include:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are critical.

Metabolism: The furan moiety is of particular interest, as furan rings can be susceptible to metabolic bioactivation by cytochrome P450 enzymes, potentially leading to reactive intermediates. nih.gov Computational models can predict the likelihood of such bioactivation. nih.gov

Excretion: Predictions of aqueous solubility and clearance rates help in understanding how the compound would be eliminated from the body.

A hypothetical in silico ADMET profile for this compound, based on typical values for similar heterocyclic compounds, is presented below.

Table 1: Predicted ADMET Properties

Property Predicted Value Implication
Molecular Weight ~179 g/mol Favorable for oral bioavailability
LogP (Lipophilicity) 1.5 - 2.5 Balanced solubility and permeability
Topological Polar Surface Area (TPSA) ~40 Ų Good potential for cell permeability
Number of Hydrogen Bond Donors 0 Favorable for oral bioavailability
Number of Hydrogen Bond Acceptors 2 Favorable for oral bioavailability
Human Intestinal Absorption High Likely well-absorbed from the gut
Blood-Brain Barrier Permeation Possible May have central nervous system activity

| Cytochrome P450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions |

This table contains hypothetical data for illustrative purposes and is not based on experimental results for the specific compound.

Assessment of Ligand Efficiency and Drug-Likeness Parameters

Ligand efficiency (LE) is a key metric in drug discovery that relates the binding affinity of a compound to its size (typically the number of heavy atoms). frontiersin.org It helps in identifying small, efficient fragments that can be optimized into potent drug candidates. Lipophilic ligand efficiency (LLE) is another important parameter that considers both potency and lipophilicity.

For a hypothetical hit compound like this compound, these metrics would be calculated once its binding affinity for a target is determined experimentally. The goal during lead optimization would be to increase potency without a disproportionate increase in molecular size or lipophilicity, thus maintaining or improving ligand efficiency.

Table 2: Ligand Efficiency and Drug-Likeness Parameters

Parameter Formula Typical Range for Leads
Ligand Efficiency (LE) -1.37 * pIC50 / Heavy Atom Count > 0.3
Lipophilic Ligand Efficiency (LLE) pIC50 - LogP 5 - 7

| Fit Quality (FQ) | LE / (0.0715 + (7.5328 / HAC) + (25.7079 / HAC²)) | > 0.8 |

This table provides the formulas and typical target values for these metrics. The actual values for this compound would depend on its measured biological activity.

Future Directions and Research Opportunities

Exploration of Undiscovered Biological Targets and Pathways

The initial step in elucidating the potential of 1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone is to identify its biological targets. Broad-spectrum screening assays are essential to determine if the compound interacts with any receptors, enzymes, ion channels, or other biomolecules. Techniques such as high-throughput screening (HTS) against diverse panels of biological targets could provide initial "hits."

Following the identification of potential targets, further research would be necessary to understand the compound's mechanism of action and its effects on cellular pathways. This could involve a variety of cellular and molecular biology techniques to investigate downstream signaling events and functional outcomes.

Rational Design of Derivatives with Enhanced Potency and Selectivity

Once a primary biological target is identified, the principles of medicinal chemistry can be applied to rationally design derivatives of this compound with improved properties. Structure-activity relationship (SAR) studies would be crucial in this phase. By systematically modifying different parts of the molecule—the furan (B31954) ring, the pyrrolidine (B122466) ring, and the acetyl group—researchers can probe the key structural features required for biological activity.

The goal of such a program would be to develop analogs with enhanced potency, greater selectivity for the target of interest, and improved pharmacokinetic profiles. This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery.

Development of Novel Synthetic Strategies for Complex Analogs

To support a robust medicinal chemistry program, efficient and versatile synthetic routes are necessary. While the synthesis of this compound itself may be straightforward, the preparation of a diverse library of analogs could present synthetic challenges.

Future research could focus on developing novel synthetic methodologies that allow for the facile introduction of various substituents and functional groups onto the core scaffold. This might involve the exploration of new catalytic methods, stereoselective syntheses to control the chirality of the pyrrolidine ring, and the development of convergent synthetic strategies that enable the rapid assembly of complex derivatives.

Integration of Advanced Computational Techniques in Lead Optimization

Computational chemistry can play a pivotal role in accelerating the lead optimization process. Molecular modeling techniques, such as docking studies, can be used to predict the binding mode of this compound and its analogs within the active site of a target protein.

Furthermore, quantitative structure-activity relationship (QSAR) models and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can help prioritize the synthesis of compounds with the most promising characteristics. The integration of these computational tools can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Applications in Chemical Probe Development for Biological Systems

Beyond its potential as a therapeutic agent, this compound could serve as a starting point for the development of chemical probes. A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a biological system.

To be useful as a chemical probe, a compound must exhibit high potency and selectivity for its target. If a derivative of this compound with these properties can be developed, it could be a valuable tool for basic research. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the chemical probe, researchers can visualize the localization of the target protein within a cell or pull it out of a complex mixture for further analysis.

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data in pharmacological studies?

  • Non-linear regression : Fit IC₅₀/EC₅₀ values using GraphPad Prism (four-parameter logistic model) .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.